molecular formula C7H8N4 B12866094 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine

Cat. No.: B12866094
M. Wt: 148.17 g/mol
InChI Key: RJOLOOGTOLNILX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism. The reaction conditions typically involve heating at 140°C for a short duration, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of eco-friendly and additive-free conditions makes this method attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. For example, it can act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,3]Triazolo[1,5-a]pyridine
  • [1,2,3]Triazolo[4,5-b]pyridine

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is unique due to its specific ring fusion and the position of the methanamine group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H,4,8H2

InChI Key

RJOLOOGTOLNILX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C=C1CN

Origin of Product

United States

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